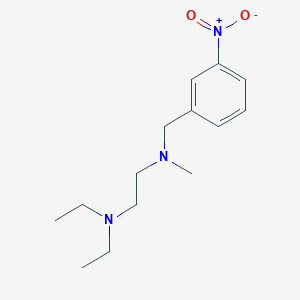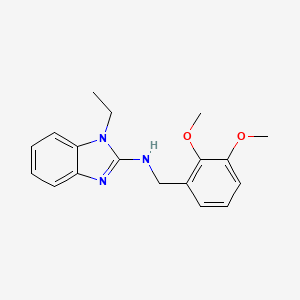![molecular formula C10H10F3N3O2 B5756273 3-amino-3-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5756273.png)
3-amino-3-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-3-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as TFA-HAPI, and its chemical formula is C11H10F3N2O2. In
Mécanisme D'action
The mechanism of action of TFA-HAPI is not fully understood. However, studies have shown that it inhibits the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by TFA-HAPI leads to the activation of pro-apoptotic genes and the inhibition of anti-apoptotic genes.
Biochemical and Physiological Effects:
TFA-HAPI has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TFA-HAPI is its potential use in the development of new drugs for the treatment of cancer. It has also been studied for its potential use as a diagnostic tool for cancer. However, one of the limitations of TFA-HAPI is its complex synthesis method, which makes it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on TFA-HAPI. One area of research is in the development of new drugs for the treatment of cancer. TFA-HAPI has shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its effectiveness in clinical trials. Another area of research is in the development of new diagnostic tools for cancer. TFA-HAPI has been shown to have potential as a diagnostic tool, and further research is needed to determine its accuracy and effectiveness. Finally, research is needed to further understand the mechanism of action of TFA-HAPI and its potential applications in other fields, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, TFA-HAPI is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its potential use in the development of new drugs for the treatment of cancer and as a diagnostic tool for cancer. Further research is needed to determine its effectiveness in clinical trials and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of TFA-HAPI is a complex process that involves several steps. The first step involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form 3-(trifluoromethyl)benzaldoxime. The second step involves the reaction of 3-(trifluoromethyl)benzaldoxime with 3-aminopropionitrile to form 3-amino-3-(hydroxyimino)-N-(3-trifluoromethyl)benzamide. The final step involves the reaction of 3-amino-3-(hydroxyimino)-N-(3-trifluoromethyl)benzamide with acetic anhydride to form TFA-HAPI.
Applications De Recherche Scientifique
TFA-HAPI has been extensively studied for its potential applications in various fields. One of the major areas of research is in the development of new drugs for the treatment of cancer. TFA-HAPI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use as a diagnostic tool for cancer.
Propriétés
IUPAC Name |
(3Z)-3-amino-3-hydroxyimino-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O2/c11-10(12,13)6-2-1-3-7(4-6)15-9(17)5-8(14)16-18/h1-4,18H,5H2,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKNVGMALYGOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC(=NO)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C/C(=N/O)/N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-amino-3-hydroxyimino-N-[3-(trifluoromethyl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5756196.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5756201.png)


![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756240.png)


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5756297.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5756298.png)
![3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5756299.png)


![2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone](/img/structure/B5756311.png)